Fmoc-Aph(tBuCbm)-OH

Peptide Chemistry Solid-Phase Synthesis Solubility Optimization

Fmoc-Aph(tBuCbm)-OH is the irreplaceable building block for position 6 of the GnRH antagonist degarelix acetate. Its unique tBuCbm side-chain protection ensures full orthogonality in Fmoc/tBu SPPS, preventing premature side-reactions. Substitutes like Fmoc-Aph(Cbm)-OH or Fmoc-Aph(Hor)-OH introduce unacceptable impurity profiles, failing the ≤0.3% pharmaceutical threshold. High-purity specifications (≥99.0%) directly support regulatory compliance, eliminating costly re-purification. Essential for any degarelix or ureido-modified peptide development program.

Molecular Formula C29H31N3O5
Molecular Weight 501.6 g/mol
CAS No. 1998216-17-3
Cat. No. B12274089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Aph(tBuCbm)-OH
CAS1998216-17-3
Molecular FormulaC29H31N3O5
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m0/s1
InChIKeyZDEKLTOYUSVJAK-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Aph(tBuCbm)-OH (CAS 1998216-17-3): Orthogonally Protected Building Block for High-Purity Peptide Synthesis


Fmoc-Aph(tBuCbm)-OH (CAS 1998216-17-3) is a protected L-α-aminophenylalanine (Aph) derivative engineered for solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) α-amino protecting group orthogonal to a tert-butyl carbamoyl (tBuCbm) side-chain urea modification . This specific combination enables stepwise, selective deprotection under Fmoc/tBu SPPS conditions, wherein the Fmoc group is removed by mild base (e.g., piperidine) while the acid-labile tBuCbm remains intact until final global deprotection with trifluoroacetic acid (TFA) [1]. The compound is a critical building block in the synthesis of the GnRH antagonist degarelix acetate, where it is incorporated at position 6 of the decapeptide sequence [2].

Why Fmoc-Aph(tBuCbm)-OH Cannot Be Replaced by Other Aph Derivatives in Degarelix Synthesis


The degarelix sequence contains two distinct 4-aminophenylalanine (Aph) residues at positions 5 and 6, each requiring a different side-chain modification for biological activity [1]. Position 6 specifically requires a ureido (carbamoyl) group protected with a tert-butyl moiety to ensure compatibility with the Fmoc/tBu SPPS workflow and to prevent premature side-reaction during chain elongation [2]. Substituting Fmoc-Aph(tBuCbm)-OH with a non-protected Aph(Cbm) analog, a Boc-protected variant, or a different Aph derivative like Fmoc-Aph(Hor)-OH would introduce orthogonal protection mismatches, increase side-reaction risks, and potentially compromise final product purity below the pharmaceutically acceptable threshold of 0.3% impurity [3]. The tBuCbm modification specifically addresses the unique steric and electronic requirements at position 6, which generic Aph building blocks cannot fulfill.

Quantitative Differentiation of Fmoc-Aph(tBuCbm)-OH Against Closest Analogs


Enhanced Solubility in Polar Aprotic Solvents vs. Non-Protected Urea Analog

The tert-butyl carbamoyl (tBuCbm) side-chain modification significantly enhances solubility in polar aprotic solvents compared to the non-protected urea analog Fmoc-Aph(Cbm)-OH . While Fmoc-Aph(Cbm)-OH exhibits limited solubility in standard SPPS solvents due to strong intermolecular hydrogen bonding from the free urea NH groups, the introduction of the bulky, hydrophobic tert-butyl group disrupts these interactions and improves solvation in DMF and NMP . This property is critical for efficient coupling in automated SPPS, where poor solubility can lead to incomplete reactions and reduced overall yield [1].

Peptide Chemistry Solid-Phase Synthesis Solubility Optimization

Orthogonal Protection Compatibility in Fmoc/tBu SPPS Workflow

Fmoc-Aph(tBuCbm)-OH is fully compatible with the standard Fmoc/tBu SPPS orthogonal protection scheme, wherein the base-labile Fmoc group is removed with 20% piperidine in DMF while the acid-labile tBuCbm side-chain protection remains intact until final TFA cleavage [1]. In contrast, the non-protected analog Fmoc-Aph(Cbm)-OH exposes a free urea NH group that can undergo unwanted acylation or participate in hydrogen bonding during chain assembly, leading to sequence-dependent side reactions and reduced purity [2]. The tBuCbm group's acid lability (cleavage with >90% TFA) mirrors that of other tBu-based protections (e.g., tBu ethers, Boc groups), enabling simultaneous global deprotection at the end of synthesis without additional steps [3].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

High-Purity Specification for Pharmaceutical-Grade Degarelix Synthesis

Commercial suppliers of Fmoc-D-Aph(tBuCbm)-OH (the D-enantiomer used in degarelix) specify a minimum purity of ≥99.0% by HPLC, with single impurity levels ≤0.2% [1]. This high purity is mandated by the degarelix manufacturing process, which requires that the final drug substance contain no more than 0.3% of the 4-([2(5-hydantoyl)]acetylamino)-phenylalanine analog impurity [2]. The use of high-purity Fmoc-Aph(tBuCbm)-OH directly contributes to meeting this specification, whereas lower-purity alternatives (e.g., standard 95% Fmoc-Aph(Cbm)-OH) would introduce additional impurities that must be removed by costly downstream purification . The patent literature explicitly identifies Fmoc-Aph(tBuCbm)-OH as the required building block for position 6 to achieve pharmaceutically acceptable purity [3].

Peptide Drug Manufacturing Degarelix Acetate cGMP Synthesis

Molecular Weight and Physicochemical Distinction from Analogs

Fmoc-Aph(tBuCbm)-OH has a molecular weight of 501.6 g/mol (C29H31N3O5), which is approximately 56 g/mol heavier than the non-protected analog Fmoc-Aph(Cbm)-OH (445.5 g/mol, C25H23N3O5) and approximately 40 g/mol lighter than the bulkier Hor-modified derivative Fmoc-Aph(Hor)-OH (542.5 g/mol, C29H26N4O7) . This molecular weight difference directly impacts chromatographic retention times during HPLC monitoring of SPPS coupling steps, allowing clear differentiation between the protected building block and any deprotected or side-reaction byproducts . The distinct mass also facilitates mass spectrometric analysis of intermediate peptide-resin samples to confirm successful incorporation.

Amino Acid Derivative Characterization Molecular Weight Chromatographic Behavior

Primary Application Scenarios Where Fmoc-Aph(tBuCbm)-OH Outperforms Alternatives


cGMP Manufacturing of Degarelix Acetate (GnRH Antagonist)

Fmoc-Aph(tBuCbm)-OH is the indispensable building block for position 6 of degarelix acetate, a GnRH antagonist used in the treatment of advanced prostate cancer [1]. The high-purity specification (≥99.0%) directly supports compliance with the pharmaceutical impurity limit of ≤0.3% for the 4-([2(5-hydantoyl)]acetylamino)-phenylalanine analog, as mandated by regulatory filings [2]. Substitution with lower-purity Aph(Cbm) or Aph(Hor) derivatives is not permissible, as it would introduce unacceptable impurity profiles and necessitate additional, costly purification steps [3].

Automated Solid-Phase Synthesis of Peptides with Multiple Ureido Modifications

For peptides containing two or more ureido-functionalized Aph residues, the tBuCbm protection strategy is essential to prevent intra- or intermolecular side-reactions during chain assembly [1]. The tert-butyl group confers sufficient solubility in DMF/NMP to maintain high coupling efficiency in automated synthesizers, whereas the non-protected Fmoc-Aph(Cbm)-OH may precipitate or exhibit sluggish coupling kinetics due to poor solvation [2]. This scenario is particularly relevant for research groups developing GnRH analog libraries or investigating structure-activity relationships of ureido-modified peptides [3].

Development of Novel Peptide Therapeutics Requiring Orthogonal Urea Protection

Fmoc-Aph(tBuCbm)-OH serves as a versatile scaffold for constructing peptides that incorporate a protected urea moiety on the phenylalanine side chain [1]. The tBuCbm group remains stable throughout the entire SPPS cycle, including repetitive piperidine treatments and amino acid couplings, and is cleanly removed only during the final TFA cleavage step [2]. This property enables medicinal chemists to install complex urea-containing pharmacophores without intermediate deprotection/reprotection steps, streamlining the synthesis of candidate peptide therapeutics and chemical probes [3].

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